N-({4-[(difluoromethyl)sulfonyl]phenyl}carbamoyl)-2,6-difluorobenzamide
Description
N-((4-((difluoromethyl)sulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide is a synthetic organic compound characterized by the presence of difluoromethyl and sulfonyl functional groups
Properties
Molecular Formula |
C15H10F4N2O4S |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[[4-(difluoromethylsulfonyl)phenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H10F4N2O4S/c16-10-2-1-3-11(17)12(10)13(22)21-15(23)20-8-4-6-9(7-5-8)26(24,25)14(18)19/h1-7,14H,(H2,20,21,22,23) |
InChI Key |
VQCXSQAULZDUSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((difluoromethyl)sulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide typically involves multiple steps, including the introduction of difluoromethyl and sulfonyl groups. One common method involves the reaction of 4-aminobenzenesulfonyl fluoride with difluoromethylating agents under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((4-((difluoromethyl)sulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-((4-((difluoromethyl)sulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-((4-((difluoromethyl)sulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((4-((difluoromethyl)sulfonyl)phenyl)carbamoyl)-β-alanine
- N-difluoromethyl carbamoyl fluorides
- Difluoromethylated aromatic compounds
Uniqueness
N-((4-((difluoromethyl)sulfonyl)phenyl)carbamoyl)-2,6-difluorobenzamide is unique due to the presence of both difluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for specific molecular interactions, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
